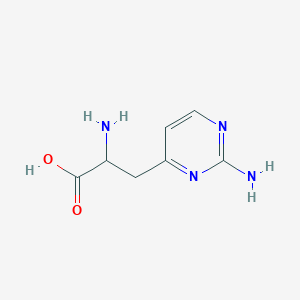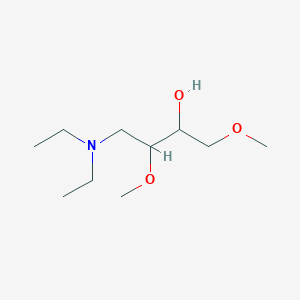
4-(Diethylamino)-1,3-dimethoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-1,3-dimethoxybutan-2-ol is an organic compound with a complex structure that includes diethylamino and dimethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1,3-dimethoxybutan-2-ol typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by subsequent reactions to introduce the dimethoxy and butanol groups . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in specialized reactors. The process typically includes the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-1,3-dimethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Diethylamino)-1,3-dimethoxybutan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-1,3-dimethoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Diethylamino)-1,3-dimethoxybutan-2-ol include:
Tris[4-(diethylamino)phenyl]amine: Known for its optoelectronic properties.
4-(Diethylamino)salicylaldehyde: Used in various chemical reactions and as a precursor for other compounds.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Propiedades
Número CAS |
6343-60-8 |
|---|---|
Fórmula molecular |
C10H23NO3 |
Peso molecular |
205.29 g/mol |
Nombre IUPAC |
4-(diethylamino)-1,3-dimethoxybutan-2-ol |
InChI |
InChI=1S/C10H23NO3/c1-5-11(6-2)7-10(14-4)9(12)8-13-3/h9-10,12H,5-8H2,1-4H3 |
Clave InChI |
YYPPFPFOQBUJRG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C(COC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
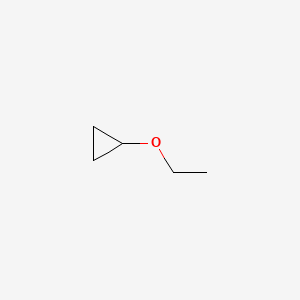
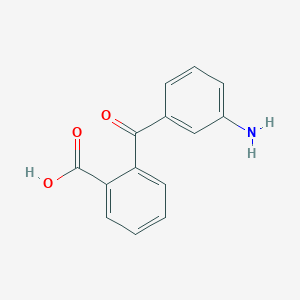
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
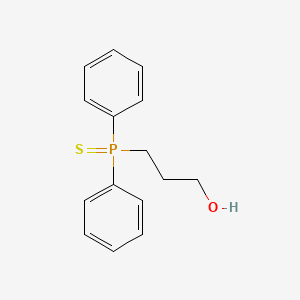
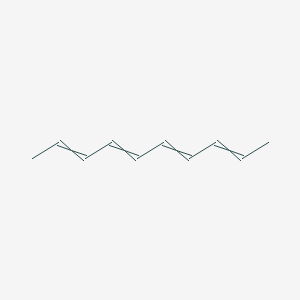
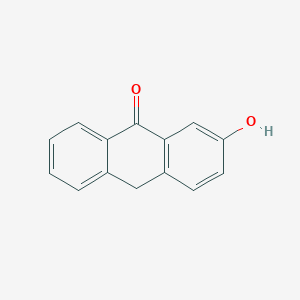
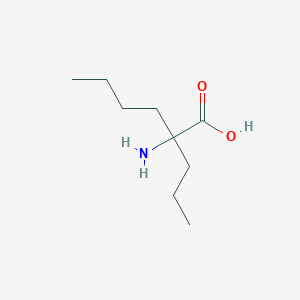
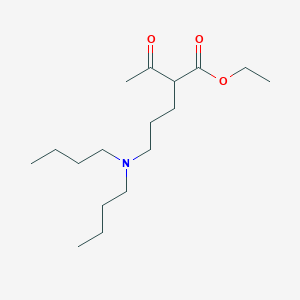
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
